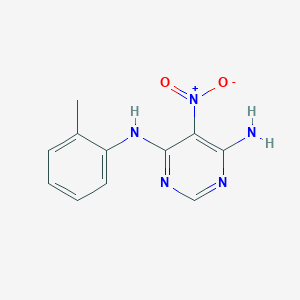

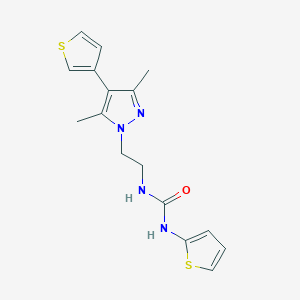

![molecular formula C17H14ClN3OS B2846060 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392241-61-1](/img/structure/B2846060.png)

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains a thiadiazole ring, which is a five-membered aromatic ring with one sulfur atom and two nitrogen atoms . It also contains a benzamide group and a chlorophenyl group .Scientific Research Applications

Molecular Structure and Theoretical Analysis

Research on related thiadiazole compounds includes the detailed crystal and molecular structure analysis using spectroscopic techniques and X-ray diffraction, alongside computational studies. These compounds' electronic properties, including bond lengths, angles, and torsion angles, have been explored through density functional theory (DFT) calculations. Such studies provide a foundational understanding of the compound's structural and electronic characteristics, suggesting potential for novel materials development, particularly in nonlinear optical (NLO) materials (Kerru et al., 2019).

Antiviral and Anticancer Applications

Synthetic efforts have produced various thiadiazole sulfonamides with antiviral properties, specifically against tobacco mosaic virus (Chen et al., 2010). Moreover, novel thiadiazoles incorporating pyrazole moieties have been evaluated as anticancer agents, showing significant activity against breast carcinoma cell lines (Gomha et al., 2014).

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-thiadiazole derivatives on mild steel in acidic solutions have been investigated. Certain derivatives exhibit promising inhibition efficiencies, potentially correlating with their quantum chemical parameters. These findings indicate potential applications in protecting metals against corrosion (Bentiss et al., 2007).

Antimicrobial Activity

Research into thiadiazole derivatives has demonstrated moderate antimicrobial activities against various bacterial and fungal strains. These findings highlight the potential of thiadiazole compounds as antimicrobial agents, warranting further investigation into their use in combating infectious diseases (Sah et al., 2014).

Quantum Chemical and Molecular Dynamics Studies

Quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives have been conducted to predict their corrosion inhibition performances on iron. These studies provide insights into the interaction mechanisms between these compounds and metal surfaces, further supporting their potential as corrosion inhibitors (Kaya et al., 2016).

Future Directions

Thiadiazole derivatives, including “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide”, have shown promise in various biological applications, particularly as potential anticancer agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential therapeutic applications.

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

Its LogP value suggests that it is lipophilic, which could influence its absorption and distribution . .

Result of Action

The molecular and cellular effects of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide’s action are currently unknown due to the lack of information on its specific targets and mode of action .

properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c1-10-7-8-12(9-11(10)2)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHRTFSCTWHGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

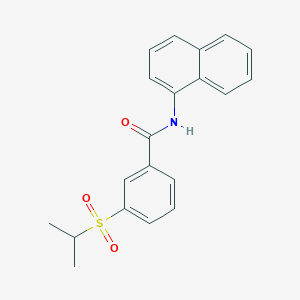

![(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2845978.png)

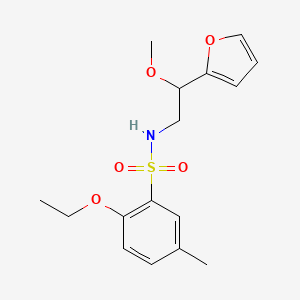

![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)

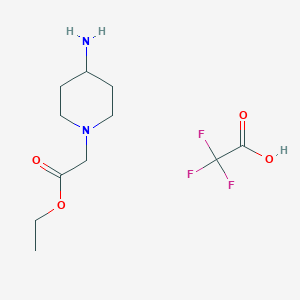

![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2845982.png)

![3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B2845991.png)

![4-methoxy-1-phenyl-5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2845993.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide](/img/structure/B2845994.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)